molecular formula C12H9BrO3 B1268974 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid CAS No. 82746-69-8

2-((4-Bromonaphthalen-1-yl)oxy)acetic acid

Cat. No. B1268974
CAS RN: 82746-69-8
M. Wt: 281.1 g/mol
InChI Key: HAGPEOVHVBDKNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid involves multi-step reactions starting from bromonaphthalen derivatives. One approach includes the refluxing of 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 to prepare the intermediate compounds, which are then subjected to further reactions to achieve the desired product (Sherekar et al., 2021). Additionally, the condensation of aryloxyacetyl compounds with various reagents leads to a broad spectrum of derivatives, including those with bromonaphthalene moieties, showcasing the versatility of synthetic approaches in accessing this class of compounds (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of bonding patterns and steric configurations. For instance, the analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid provides insights into the coplanarity of substituents and their electronic effects, as well as the formation of hydrogen-bonded dimers in the crystal structure (Guzei et al., 2010). Such studies are essential for understanding the chemical and physical properties of these compounds.

Chemical Reactions and Properties

Compounds with the bromonaphthalene moiety undergo various chemical reactions, including condensation, cyclo-condensation, and reactions with different reagents to yield a plethora of derivatives with varied biological and chemical properties (Čačić et al., 2009). These reactions are pivotal in exploring the potential applications of these compounds in different scientific domains.

Physical Properties Analysis

The physical properties of bromonaphthalene derivatives, including melting points, solubility, and crystalline structure, can be determined through various analytical techniques. Studies focusing on related compounds provide insights into their structural conformations in different environments, which is crucial for their application in material science and medicinal chemistry (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, play a significant role in determining the utility of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid derivatives in various chemical reactions and their potential as intermediates in organic synthesis. The electron-withdrawing and donating characteristics of the substituents influence these properties significantly (Guzei et al., 2010).

Scientific Research Applications

Synthesis and Characterization

  • 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid and its derivatives have been synthesized and characterized for various purposes. For example, the compound has been used in the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, which showed significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Antimicrobial Studies

  • Derivatives of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid have been used in the synthesis of new 1,3,4-oxadiazole derivatives, which have shown promising antimicrobial activities. This indicates the potential application of these compounds in antimicrobial research (Mayekar et al., 2010).

Agricultural Applications

  • Some derivatives have been used in agricultural research, specifically as herbicides. For instance, 2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one displayed high herbicidal activity and good crop safety in maize and canola, indicating its potential as an effective herbicide (Wang et al., 2016).

Chemical Analysis Techniques

  • The compound and its related derivatives have been used in chemical analysis, particularly in high-performance liquid chromatography (HPLC) for the analysis of thiols. This demonstrates its application in advanced analytical techniques (Cavrini et al., 1989).

Diuretic Activity

  • Some related compounds have been studied for their diuretic activity. For example, [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which are chemically similar, have been tested and found to possess specific diuretic activity (Shutske et al., 1982).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling3.


Future Directions

As for future directions, it’s hard to say without specific information on current research or applications of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid. However, given its unique structure, it could potentially be of interest in the development of new materials or pharmaceuticals.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!


properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGPEOVHVBDKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350730
Record name 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromonaphthalen-1-yl)oxy)acetic acid

CAS RN

82746-69-8
Record name 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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